NMR spectroscopy data for (2,4-Dichlorophenyl)(phenyl)methanamine
NMR spectroscopy data for (2,4-Dichlorophenyl)(phenyl)methanamine
An In-Depth Technical Guide to the NMR Spectroscopic Elucidation of (2,4-Dichlorophenyl)(phenyl)methanamine
Introduction
(2,4-Dichlorophenyl)(phenyl)methanamine is a substituted diarylmethane derivative. The structural complexity arising from the presence of two distinct aromatic rings and a chiral center makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its unambiguous characterization. This guide provides a comprehensive overview of the theoretical and practical aspects of acquiring and interpreting the NMR data for this compound. As a Senior Application Scientist, the focus will be on the rationale behind experimental choices and the logical framework for spectral assignment, ensuring a self-validating approach to structural confirmation.
Molecular Structure and Predicted NMR Features
A thorough understanding of the molecule's structure is the foundation for interpreting its NMR spectra. Key structural features of (2,4-Dichlorophenyl)(phenyl)methanamine that will influence the NMR data include:
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Two Aromatic Systems: The electron-donating nature of the phenyl group and the electron-withdrawing and ortho, para-directing effects of the chlorine atoms on the dichlorophenyl ring will result in distinct chemical shift regions for the aromatic protons and carbons.
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Chiral Center: The methine proton (CH) is attached to the chiral center, which will have a unique chemical shift and will couple to the adjacent amine protons.
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Amine Group: The protons of the amine group (NH2) are exchangeable, and their signal can be broad. Their chemical shift is also highly dependent on the solvent and concentration.
Part 1: ¹H NMR Spectroscopy
Experimental Protocol
A standardized and well-documented experimental procedure is critical for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid (2,4-Dichlorophenyl)(phenyl)methanamine sample.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[1]
- Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.
2. NMR Spectrometer Setup:
- The data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve better signal dispersion.
- Standard acquisition parameters for a ¹H NMR spectrum are generally sufficient. These include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- A sufficient number of scans (e.g., 16 or 32) should be collected to ensure a good signal-to-noise ratio.
3. Data Processing:
- The raw data (Free Induction Decay or FID) is processed by applying a Fourier transform.
- The resulting spectrum should be phased and baseline corrected to obtain a clean, interpretable spectrum.
- The spectrum is then calibrated by setting the TMS signal to 0 ppm.
- Integration of the signals is performed to determine the relative number of protons corresponding to each resonance.
Predicted ¹H NMR Spectrum and Interpretation
Based on the structure of (2,4-Dichlorophenyl)(phenyl)methanamine, the following signals are anticipated in the ¹H NMR spectrum:
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Aromatic Protons (Phenyl Ring): The five protons of the unsubstituted phenyl ring will likely appear as a complex multiplet in the range of δ 7.2-7.4 ppm.
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Aromatic Protons (Dichlorophenyl Ring): The three protons on the dichlorophenyl ring will be in distinct chemical environments due to the differing effects of the two chlorine atoms.
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The proton ortho to the chlorine at position 2 and meta to the chlorine at position 4 will be the most deshielded.
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The proton meta to both chlorines will be at an intermediate chemical shift.
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The proton ortho to the chlorine at position 4 and meta to the chlorine at position 2 will be the most shielded of the three. These protons are expected to appear as distinct signals, likely doublets or doublets of doublets, in the region of δ 7.0-7.5 ppm.
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Methine Proton (CH): The single proton attached to the benzylic carbon, being adjacent to two aromatic rings and a nitrogen atom, is expected to be significantly deshielded and will likely appear as a singlet or a broad singlet in the range of δ 5.0-5.5 ppm.
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Amine Protons (NH₂): The two amine protons will typically appear as a broad singlet. The chemical shift of this signal is highly variable and can range from δ 1.5-4.0 ppm, depending on the solvent, concentration, and temperature. This broadening is due to rapid chemical exchange and quadrupolar relaxation from the nitrogen atom.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Phenyl-H | 7.2-7.4 | Multiplet | 5H |
| Dichlorophenyl-H | 7.0-7.5 | Doublet, Doublet of Doublets | 3H |
| Methine-CH | 5.0-5.5 | Singlet / Broad Singlet | 1H |
| Amine-NH₂ | 1.5-4.0 | Broad Singlet | 2H |
Part 2: ¹³C NMR Spectroscopy
Experimental Protocol
1. Sample Preparation:
- The same sample prepared for ¹H NMR spectroscopy can be used for ¹³C NMR.
2. NMR Spectrometer Setup:
- ¹³C NMR experiments are typically run with proton decoupling to simplify the spectrum, resulting in a single line for each unique carbon atom.
- Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required to obtain a good signal-to-noise ratio.
- A wider spectral width is necessary to encompass the larger range of ¹³C chemical shifts.[2]
3. Data Processing:
- Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased and baseline corrected.
- The solvent signal (e.g., CDCl₃ at δ 77.16 ppm) is often used as an internal reference.[2]
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show 13 distinct signals, one for each unique carbon atom in the molecule.
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Aromatic Carbons: The aromatic region (δ 110-160 ppm) will contain the signals for the 12 carbons of the two phenyl rings.
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The carbons bearing the chlorine atoms (C-2 and C-4) will be significantly deshielded.
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The ipso-carbons (the carbons directly attached to the methine carbon) will also have distinct chemical shifts.
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The remaining aromatic carbons will appear in the expected range, with their specific shifts influenced by the substituents on their respective rings.
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Methine Carbon (CH): The benzylic carbon atom is expected to appear in the range of δ 50-65 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Phenyl-C (unsubstituted) | 125-145 |
| Dichlorophenyl-C (substituted) | 125-150 |
| C-Cl | ~130-135 |
| Methine-CH | 50-65 |
Part 3: Advanced 2D NMR Techniques for Structural Confirmation
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments should be employed.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are spin-spin coupled. In the case of (2,4-Dichlorophenyl)(phenyl)methanamine, it would be used to:
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Confirm the coupling relationships between the protons on the dichlorophenyl ring.
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Trace the connectivity of the protons on the unsubstituted phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a powerful tool for:
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Assigning the protonated carbons in both aromatic rings.
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Confirming the assignment of the methine CH proton and its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for:
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Assigning the quaternary (non-protonated) carbons in the aromatic rings by observing correlations from nearby protons.
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Confirming the connectivity between the methine proton and the ipso-carbons of both aromatic rings.
Experimental Workflow and Logic
The logical flow for complete structural elucidation using NMR is visualized in the following diagram.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
The comprehensive application of 1D and 2D NMR spectroscopy provides an unequivocal method for the structural characterization of (2,4-Dichlorophenyl)(phenyl)methanamine. By systematically acquiring and interpreting ¹H, ¹³C, COSY, HSQC, and HMBC spectra, a complete and unambiguous assignment of all proton and carbon resonances can be achieved. This in-depth analysis not only confirms the molecular structure but also provides valuable electronic and conformational insights, which are crucial for researchers in drug development and related scientific fields.
References
- Vertex AI Search. (n.d.). Supplementary Information.
- The Royal Society of Chemistry. (n.d.). Supplementary Data.
- Kim, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20228.
- Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
- ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.
- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
- Zeitschrift für Naturforschung B. (n.d.). Synthetic, Infrared and NMR (1H and 13C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides.
- Colorado State University. (n.d.). CASCADE.
- NMRdb.org. (n.d.). Predict 13C carbon NMR spectra.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
- ChemAxon. (n.d.). NMR Predictor - Documentation.
- Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube.
- The Royal Society of Chemistry. (2016). Supporting information.
- NMRdb.org. (n.d.). Predict 1H proton NMR spectra.
